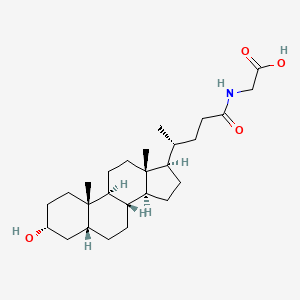
Glycolithocholic acid
描述
胆石胆酸甘氨酸酯,也称为甘胆石胆酸,是一种甘氨酸结合的次级胆汁酸。它是人肠道中由细菌对鹅去氧胆酸进行 7α-脱羟基作用而形成的内源性代谢产物。 该化合物在诊断各种肝脏和胃肠道疾病方面发挥着重要作用,包括溃疡性结肠炎、非酒精性脂肪性肝炎和原发性硬化性胆管炎 .
科学研究应用
胆石胆酸甘氨酸酯有几种科学研究应用:
化学: 用作胆汁酸分析中的标准品。
生物学: 研究其在胆汁酸代谢中的作用及其对肠道菌群的影响。
医学: 用于诊断和研究肝脏和胃肠道疾病,如溃疡性结肠炎、非酒精性脂肪性肝炎和原发性硬化性胆管炎 .
工业: 用于生产诊断试剂盒和研究试剂.
作用机制
生化分析
Biochemical Properties
Glycolithocholic acid interacts with various enzymes, proteins, and other biomolecules. It is the glycine conjugate of lithocholic acid . The nature of these interactions is complex and multifaceted, contributing to the compound’s role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been used to diagnose ulcerative colitis (UC), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
准备方法
合成路线和反应条件: 胆石胆酸甘氨酸酯可由胆石酸和甘氨酸甲酯合成。 合成方法包括胆石酸与甘氨酸甲酯的结合,然后通过制备型薄层层析和皂化进行纯化 .
工业生产方法: 虽然胆石胆酸甘氨酸酯的具体工业生产方法没有详细记载,但合成过程通常遵循实验室制备方法,并针对工业用途进行放大。 该过程涉及使用高效液相色谱 (HPLC) 来鉴定和相对定量生物体液中的结合胆汁酸 .
化学反应分析
反应类型: 胆石胆酸甘氨酸酯会发生各种化学反应,包括:
氧化: 转化为硫酸胆石胆酸甘氨酸酯。
还原: 将酮基还原为羟基。
常见试剂和条件:
氧化: 使用碳二亚胺方法进行硫酸化。
还原: 催化氢化。
取代: 在活化剂存在下使用甘氨酸或牛磺酸
主要产物:
硫酸胆石胆酸甘氨酸酯: 通过硫酸化形成。
胆石胆酸牛磺酸酯: 通过与牛磺酸取代形成
相似化合物的比较
胆石胆酸甘氨酸酯由于其甘氨酸结合而成为胆汁酸中独一无二的物质。类似的化合物包括:
胆石酸: 母体化合物,未与甘氨酸结合。
胆石胆酸牛磺酸酯: 胆石酸的牛磺酸结合形式。
鹅去氧胆酸: 胆石胆酸甘氨酸酯合成的前体 .
胆石胆酸甘氨酸酯因其特定的诊断应用及其在胆汁酸代谢中的作用而脱颖而出,使其成为研究和临床环境中一种有价值的化合物。
属性
IUPAC Name |
2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSQTYHEGZTYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398978, DTXSID70861983 | |
| Record name | Glycolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Hydroxy-24-oxocholan-24-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79252-50-9 | |
| Record name | Glycolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of GLCA?
A1: The molecular formula of GLCA is C26H43NO4, and its molecular weight is 433.6 g/mol.
Q2: Is there spectroscopic data available for GLCA?
A2: Yes, spectroscopic data, such as infrared (IR) spectra, has been used to characterize GLCA. Characteristic peaks include those for hydroxyl groups (broad peak around 3350 cm-1) and carbonyl groups (peak around 1600 cm-1). []
Q3: How is GLCA metabolized in the body?
A3: GLCA is further metabolized by bacteria in the intestine. It can be sulfated to form glycolithocholic acid 3-sulfate, which is more water-soluble and readily excreted. [, , , ]
Q4: Does GLCA interact with any receptors?
A4: While GLCA itself might not directly interact strongly with known bile acid receptors, its metabolism can influence the activation of receptors like FXR and TGR5, impacting various physiological processes. [, ]
Q5: What is the role of GLCA in cholestasis?
A5: Studies have shown that sulfated GLCA (SGLC) can induce cholestasis in animal models, particularly when the bile acid pool is depleted. This cholestatic effect may be related to its interaction with calcium in the biliary tree. [, ]
Q6: Does GLCA have any impact on lipid metabolism?
A6: Research suggests that interventions influencing bile acid metabolism, including GLCA, may impact lipid metabolism. For example, milk polar lipid supplementation has been shown to alter the postprandial bile acid composition, including decreasing the relative abundance of GLCA. []
Q7: Is GLCA associated with inflammatory bowel disease (IBD)?
A7: Altered fecal bile acid profiles, including GLCA, have been observed in patients with IBD, particularly ulcerative colitis. These changes correlate with gut microbiota composition and inflammatory responses. [, ]
Q8: What analytical methods are used to study GLCA?
A8: Various analytical techniques are employed to characterize and quantify GLCA, including:* Thin-layer chromatography (TLC): TLC is used to separate GLCA from other bile acids, with various solvent systems and stationary phases available. [, , , ]* High-performance liquid chromatography (HPLC): HPLC coupled with mass spectrometry (MS) provides sensitive and specific quantification of GLCA in biological samples. [, , , ]* Gas-liquid chromatography (GC): GC-MS is another method for quantifying GLCA, particularly after derivatization to enhance volatility. []
Q9: How is the accuracy of these analytical methods ensured?
A9: Analytical method validation is crucial for ensuring accurate and reliable results. Validation parameters include linearity, sensitivity, recovery, matrix effects, precision, and specificity. [, ]
Q10: What is the historical context of GLCA research?
A10: Research on bile acid metabolism, including GLCA, has been ongoing for several decades, driven by their roles in lipid digestion and their implication in liver diseases. Early studies focused on characterizing bile acid profiles using techniques like TLC and GC-MS. With advancements in analytical technologies like HPLC-MS, more detailed analyses of bile acid metabolism, including specific isomers and conjugates like GLCA, have become possible. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)



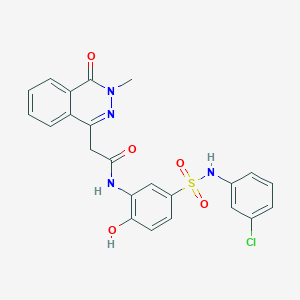
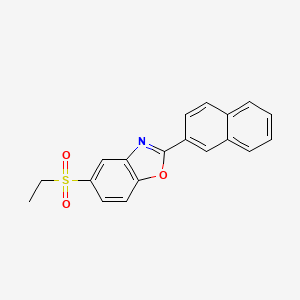

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)
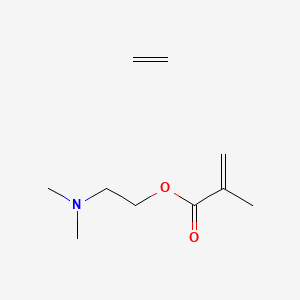

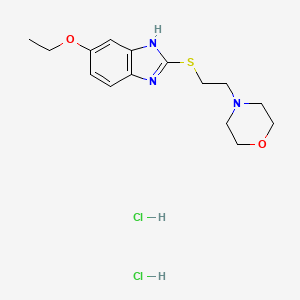
![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)
